Phospho-L-Tyrosine Disodium Salt

Übersicht

Beschreibung

Phospho-L-Tyrosine Disodium Salt is a modified amino acid derivative that plays a crucial role in various biochemical processes. It is a water-soluble compound with significantly enhanced solubility compared to L-Tyrosine, making it highly valuable in cell culture and biopharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phospho-L-Tyrosine Disodium Salt is synthesized through the phosphorylation of L-Tyrosine. The process involves the reaction of L-Tyrosine with phosphoric acid in the presence of sodium hydroxide, resulting in the formation of this compound. The reaction conditions typically include maintaining a neutral pH and controlling the temperature to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is designed to ensure high efficiency and minimal contamination. The compound is then purified through crystallization and filtration techniques to achieve the desired quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Phospho-L-Tyrosine Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound back to its non-phosphorylated form.

Substitution: The compound can participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Wissenschaftliche Forschungsanwendungen

Phospho-L-Tyrosine Disodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is essential in cell culture media, enhancing cell growth and protein production.

Medicine: It is utilized in the development of biopharmaceuticals and therapeutic proteins.

Wirkmechanismus

Phospho-L-Tyrosine Disodium Salt exerts its effects by participating in phosphorylation reactions, which are critical for signal transduction and cellular communication. The compound targets specific proteins and enzymes, modulating their activity and influencing various cellular pathways. This mechanism is vital for processes such as cell growth, differentiation, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Tyrosine: The non-phosphorylated form of Phospho-L-Tyrosine Disodium Salt.

Sulfo-Cysteine Sodium Salt: Another modified amino acid used in cell culture media.

O-Phospho-L-Serine: A phosphorylated amino acid with similar applications in biochemistry.

Uniqueness

This compound stands out due to its significantly enhanced solubility and stability in aqueous solutions, especially at neutral pH. This property makes it highly effective in cell culture applications, where maintaining a stable and nutrient-rich environment is crucial .

Biologische Aktivität

Phospho-L-Tyrosine Disodium Salt (PTyr) is a modified amino acid that plays a significant role in cellular processes, particularly in bioprocessing and protein synthesis. This article explores its biological activity, focusing on its solubility, stability, mechanisms of action, and applications in fed-batch bioprocesses.

1. Overview of this compound

Phospho-L-Tyrosine is a phosphorylated form of the amino acid L-tyrosine. It is used primarily in cell culture media to enhance the growth and productivity of cells, particularly in recombinant protein production. The disodium salt form improves its solubility and stability compared to L-tyrosine.

2. Solubility and Stability

PTyr exhibits significantly higher solubility than L-tyrosine:

| Compound | Solubility (g/L) |

|---|---|

| This compound | 53 |

| L-Tyrosine | 0.38 |

| L-Tyrosine Disodium Salt | <1 |

In concentrated feeds, PTyr shows a solubility of up to 70 g/L, making it suitable for high-density cell cultures . Studies indicate that PTyr remains stable in liquid feed for at least six months without degradation or precipitation, ensuring consistent nutrient supply during cell growth .

Upon introduction into cell culture, PTyr is cleaved by phosphatases present in the supernatant, releasing free phosphate and L-tyrosine. This process allows cells to uptake these components effectively. Importantly, no intact phosphotyrosine has been detected within the cells or incorporated into monoclonal antibodies produced during these processes .

4. Impact on Protein Production

The incorporation of PTyr into cell culture media has demonstrated several benefits:

- Increased Productivity : Studies show that using PTyr can enhance the specific productivity of cells producing recombinant proteins such as monoclonal antibodies.

- Reduced Heterogeneity : The use of PTyr can lead to a reduction in the heterogeneity of antibodies produced, which is crucial for therapeutic efficacy .

- Improved Process Efficiency : PTyr simplifies feeding strategies in fed-batch processes, reducing the total volume required and minimizing contamination risks .

Case Study 1: CHO Cell Cultures

A study involving Chinese Hamster Ovary (CHO) cells demonstrated that the addition of PTyr in fed-batch cultures resulted in a significant increase in IgG1 production compared to traditional L-tyrosine supplementation. The optimized concentration of PTyr led to improved cell viability and extended growth phases .

Case Study 2: Monoclonal Antibody Production

In another study focused on monoclonal antibody production, researchers found that PTyr did not alter the amino acid sequence or glycosylation patterns of the antibodies produced. However, it did contribute to a more homogeneous product profile with fewer charge variants, enhancing the therapeutic potential of the antibodies .

6. Applications in Research and Industry

This compound serves as an essential tool not only in bioprocessing but also in research settings where understanding phosphorylation dynamics is crucial. It provides a stable substrate for studying protein interactions and signaling pathways involving tyrosine phosphorylation.

Eigenschaften

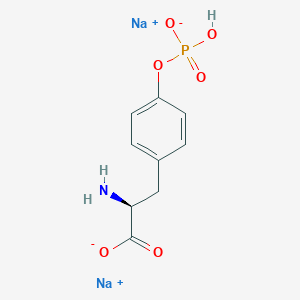

IUPAC Name |

disodium;(2S)-2-amino-3-[4-[hydroxy(oxido)phosphoryl]oxyphenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCBOICFISMSZ-JZGIKJSDSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNa2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610350-91-8 | |

| Record name | L-Tyrosine, O-phosphono-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.